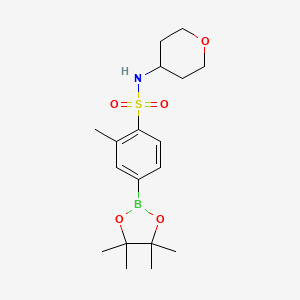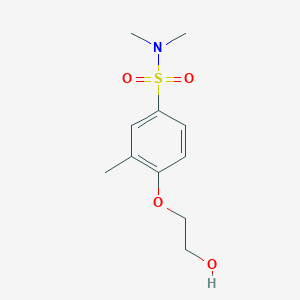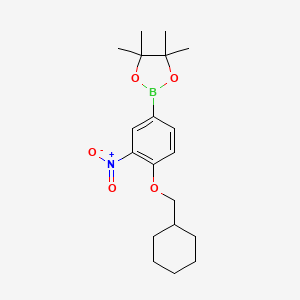![molecular formula C18H18N2O5 B13722717 4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound that features a biphenyl group, an oxobutanoic acid moiety, and a hydrazino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide in the presence of a palladium catalyst.
Acetylation: The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Hydrazine addition: The acetylated product is reacted with hydrazine hydrate to form the hydrazino derivative.
Oxobutanoic acid formation: Finally, the hydrazino derivative is reacted with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutanoic acid moiety.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring.
Applications De Recherche Scientifique
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with biological targets such as enzymes. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazino and oxobutanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or alter protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-[2-(Phenylmethoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[2-(Phenylethoxy)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the biphenyl group, which can enhance binding affinity and specificity in biological systems. This makes it a valuable compound for medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C18H18N2O5 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-oxo-4-[2-[2-(2-phenylphenoxy)acetyl]hydrazinyl]butanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-16(10-11-18(23)24)19-20-17(22)12-25-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)(H,23,24) |
Clé InChI |
PQANSKMUXSHZML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


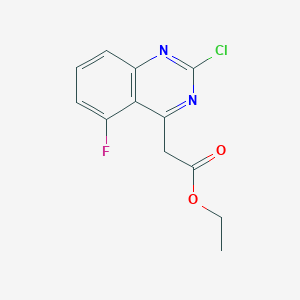




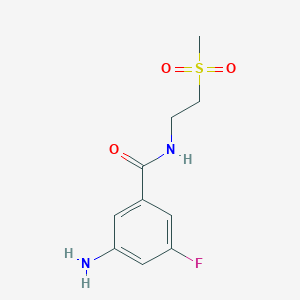

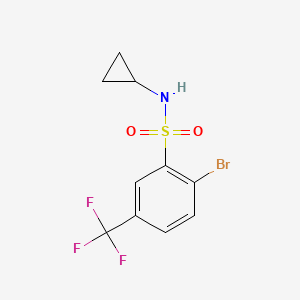

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
